![molecular formula C36H29N3O3 B11650423 ethyl 4-{3-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2,5-diphenyl-1H-pyrrol-1-yl}benzoate](/img/structure/B11650423.png)
ethyl 4-{3-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2,5-diphenyl-1H-pyrrol-1-yl}benzoate
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Overview
Description
ETHYL 4-(3-{[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-2,5-DIPHENYL-1H-PYRROL-1-YL)BENZOATE is a complex organic compound with a unique structure that includes a pyrazole and pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(3-{[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-2,5-DIPHENYL-1H-PYRROL-1-YL)BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with hydrazines to form the pyrazole ring, followed by the formation of the pyrrole ring through cyclization reactions. The final esterification step involves the reaction with ethyl benzoate under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(3-{[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-2,5-DIPHENYL-1H-PYRROL-1-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
ETHYL 4-(3-{[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-2,5-DIPHENYL-1H-PYRROL-1-YL)BENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 4-(3-{[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-2,5-DIPHENYL-1H-PYRROL-1-YL)BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-(2-METHYL-5-PHENYL-1H-PYRROL-1-YL)BENZOATE: Similar structure but lacks the pyrazole ring.
3,5-DIMETHYL-1,2,4-TRIAZOLE: Contains a triazole ring instead of pyrazole and pyrrole rings.
Uniqueness
ETHYL 4-(3-{[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-2,5-DIPHENYL-1H-PYRROL-1-YL)BENZOATE is unique due to its combination of pyrazole and pyrrole rings, which imparts specific chemical and biological properties not found in similar compounds .
Properties
Molecular Formula |
C36H29N3O3 |
---|---|
Molecular Weight |
551.6 g/mol |
IUPAC Name |
ethyl 4-[3-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]-2,5-diphenylpyrrol-1-yl]benzoate |
InChI |
InChI=1S/C36H29N3O3/c1-3-42-36(41)28-19-21-30(22-20-28)38-33(26-13-7-4-8-14-26)24-29(34(38)27-15-9-5-10-16-27)23-32-25(2)37-39(35(32)40)31-17-11-6-12-18-31/h4-24H,3H2,1-2H3/b32-23- |
InChI Key |
GDXTXGPSYNXUES-SJIPCVTESA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C3=CC=CC=C3)/C=C\4/C(=NN(C4=O)C5=CC=CC=C5)C)C6=CC=CC=C6 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C3=CC=CC=C3)C=C4C(=NN(C4=O)C5=CC=CC=C5)C)C6=CC=CC=C6 |
Origin of Product |
United States |
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